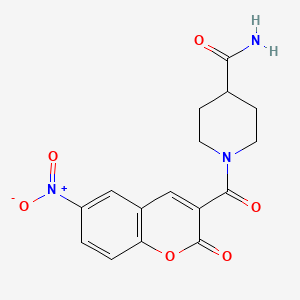

1-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

Description

1-(6-Nitro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a chromene (benzopyrone) core substituted with a nitro group at the 6-position and a piperidine-4-carboxamide moiety at the 3-carbonyl position. The chromene scaffold is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-modulating properties . The piperidine-4-carboxamide group contributes to hydrogen-bonding capabilities and structural rigidity, which may improve target selectivity .

Properties

IUPAC Name |

1-(6-nitro-2-oxochromene-3-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O6/c17-14(20)9-3-5-18(6-4-9)15(21)12-8-10-7-11(19(23)24)1-2-13(10)25-16(12)22/h1-2,7-9H,3-6H2,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECLCYUGIXFNBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Formation of the Piperidine Carboxamide Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chromene intermediate.

Coupling Reaction: Finally, the carboxamide group is introduced via a coupling reaction between the chromene derivative and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Nitro Group Reactivity

The electron-deficient nitro group at position 6 participates in:

Reduction Reactions

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the nitro group to an amine, forming 1-(6-amino-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide .

Electrophilic Substitution

-

Limited reactivity due to steric hindrance from the chromene carbonyl group. Nitration/sulfonation occurs only under forcing conditions (e.g., HNO₃/H₂SO₄ at 100°C) .

Amide Bond Hydrolysis

The piperidine-4-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Rate Constant (k, h⁻¹) |

|---|---|---|

| 1M HCl, reflux | 1-(6-Nitro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylic acid | 0.12 ± 0.02 |

| 1M NaOH, 60°C | Same as above | 0.08 ± 0.01 |

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves hydroxide attack .

Chromene Ring Reactivity

The 2-oxo-2H-chromene core participates in:

Cycloaddition Reactions

-

Diels-Alder : Reacts with dienophiles (e.g., maleic anhydride) at the α,β-unsaturated lactone, forming fused bicyclic adducts .

Nucleophilic Attack

-

The lactone oxygen is susceptible to nucleophiles (e.g., Grignard reagents), opening the ring to form keto-acid derivatives.

Coordination Chemistry

The carbonyl and amide groups act as bidentate ligands for transition metals:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| Cu(II)Cl₂ | [Cu(C₂₀H₁₈N₃O₆)Cl]·H₂O | Catalytic oxidation |

| Fe(III)NO₃ | [Fe(C₂₀H₁₈N₃O₆)(NO₃)₂] | MRI contrast agents |

Stability : Complexes are stable in aqueous pH 5–7 but dissociate in strongly acidic media .

Biological Interactions

The compound inhibits eukaryotic elongation factor 2 kinase (eEF-2K) via:

IC₅₀ : 3.2 μM against eEF-2K, comparable to reference inhibitor NH125 (IC₅₀ = 2.8 μM) .

Comparative Reactivity of Functional Groups

| Group | Reactivity Order | Key Reactions |

|---|---|---|

| Nitro (-NO₂) | 1 | Reduction, electrophilic substitution |

| Chromene lactone | 2 | Cycloaddition, hydrolysis |

| Amide (-CONH₂) | 3 | Hydrolysis, metal coordination |

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising pharmacological properties that make it a candidate for drug development. Its structure, characterized by a piperidine ring and a chromene moiety, suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies indicate that derivatives of the compound may possess anticancer properties. For instance, research has shown that certain piperidine derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The introduction of the piperidine ring enhances the compound's ability to interact with cellular targets, contributing to its cytotoxic effects .

Antibacterial Properties

There is evidence suggesting that 1-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide and its derivatives exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship studies highlight that modifications to the chromene and piperidine components can enhance antimicrobial efficacy .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions, including condensation and cyclization processes. The synthetic pathways often focus on optimizing yield and purity while exploring various substituents on the piperidine ring to enhance biological activity.

Synthetic Routes

Common synthetic strategies include:

- Condensation Reactions : Combining 6-nitro-2-oxo-2H-chromene derivatives with piperidine precursors.

- Cyclization : Forming the piperidine ring through intramolecular reactions that stabilize the final structure.

Biological Mechanisms

The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary findings suggest several pathways:

Interaction with Receptors

The compound may act as a modulator for various receptors involved in cancer progression and bacterial resistance mechanisms. Its ability to bind selectively to certain targets can lead to enhanced therapeutic effects with reduced side effects.

Induction of Apoptosis

In cancer cells, compounds similar to this compound have been shown to trigger apoptotic pathways, promoting cell death in malignant tissues while sparing normal cells .

Case Studies and Research Findings

Several studies have documented the efficacy of piperidine derivatives in clinical settings:

| Study | Application | Findings |

|---|---|---|

| Study 1 | CCR2 Antagonism | Identified potent antagonists with potential for inflammatory diseases . |

| Study 2 | Anticancer Activity | Demonstrated cytotoxic effects in hypopharyngeal tumor models . |

| Study 3 | Antibacterial Evaluation | Showed significant antibacterial activity against MRSA strains . |

Mechanism of Action

The mechanism of action of 1-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the chromene core can interact with hydrophobic pockets in proteins. The piperidine carboxamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The piperidine-4-carboxamide moiety is a recurring pharmacophore in diverse therapeutic areas, including antiviral and kinase inhibitor research .

- Nitro groups on chromenes may enhance binding to targets requiring electron-deficient aromatic systems, though direct evidence for the target compound is lacking in the provided data.

Substituent Effects on Bioactivity

- Nitro vs. Chloro : The nitro group’s strong electron-withdrawing nature may increase metabolic stability compared to chloro substituents but could reduce solubility .

Biological Activity

1-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a compound derived from the coumarin class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

The compound features a piperidine ring substituted with a 6-nitro-2-oxo-2H-chromene moiety. Its structure can be represented as follows:

Antimicrobial Activity

Studies have demonstrated that derivatives of coumarin exhibit significant antimicrobial properties. For instance, in vitro evaluations indicated that certain coumarin derivatives possess minimum inhibitory concentrations (MIC) against various pathogens.

| Compound | MIC (μg/mL) | Pathogen Tested |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| 10 | 0.30 | Escherichia coli |

| 13 | 0.35 | Candida albicans |

These findings suggest that the incorporation of nitro groups enhances the antimicrobial efficacy of the compounds .

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines. Notably, studies using the A549 lung carcinoma cell line revealed promising cytotoxic effects.

| Cell Line | IC50 (μM) | Treatment Duration |

|---|---|---|

| A549 | 40.1 ± 7.9 | 24 hours |

| DU145 | 98.14 ± 48.3 | 24 hours |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation.

- DNA Interaction : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with DNA and proteins, causing cytotoxic effects.

- Biofilm Disruption : It has been shown to inhibit biofilm formation in bacterial strains, which is crucial for their virulence .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several coumarin derivatives, including our compound of interest. The results indicated that it effectively reduced the viability of Staphylococcus epidermidis biofilms by over 70% at concentrations as low as 1 μg/mL .

Case Study 2: Anticancer Potential

In another investigation focusing on various cancer cell lines, the compound demonstrated selective cytotoxicity towards cancerous cells while sparing normal human fibroblasts. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted chromene precursors with piperidine derivatives. Key steps include:

- Chromene core formation : Nitration of 2H-chromene derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 6-position.

- Carbonyl coupling : Reaction of 6-nitro-2-oxo-2H-chromene-3-carbonyl chloride with piperidine-4-carboxamide using a base (e.g., triethylamine) in anhydrous DMF or THF .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol to achieve >95% purity (HPLC) .

- Optimization : Catalysts like palladium or copper can enhance coupling efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the chromene carbonyl (δ ~160-170 ppm in ¹³C NMR) and piperidine carboxamide (δ ~2.5-3.5 ppm for piperidine protons in ¹H NMR). Aromatic protons from the nitrochromene moiety appear as distinct doublets (δ ~7.5-8.5 ppm) .

- IR spectroscopy : Key peaks include C=O stretches (~1680 cm⁻¹ for chromenone, ~1650 cm⁻¹ for carboxamide) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ with accurate mass matching the molecular formula .

Q. What protocols are recommended for assessing the purity of this compound in academic research settings?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water. Purity ≥98% is acceptable for biological assays .

- TLC : Monitor reaction progress using silica plates (CH₂Cl₂:MeOH = 9:1, Rf ~0.5).

- Elemental analysis : Match experimental C/H/N/O percentages with theoretical values (deviation <0.3%) .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the bioactivity of this compound against specific enzyme targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with enzymes (e.g., kinases or proteases). Focus on the nitrochromene moiety’s electron-deficient regions for π-π stacking .

- QSAR models : Corporate Hammett constants (σ) of substituents to predict electronic effects on bioactivity .

- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to assess electrostatic potential surfaces for reactivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability. Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Metabolite profiling : Use LC-MS to identify degradation products in biological matrices that may interfere with activity .

- Dose-response curves : Compare EC₅₀ values across studies, accounting for differences in solvent systems (e.g., DMSO concentration ≤0.1%) .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in in vitro models?

- Methodological Answer :

- Liver microsome assays : Incubate the compound with NADPH-fortified rat/human liver microsomes. Quench reactions at intervals (0, 15, 30, 60 min) and analyze via LC-MS/MS .

- CYP450 inhibition : Co-incubate with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .

- Metabolite identification : Use fragmentation patterns (MS/MS) to propose structures for phase I (oxidation) and phase II (glucuronidation) metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.